molecular formula C10H8ClN3 B13035472 2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine

2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine

Cat. No.: B13035472
M. Wt: 205.64 g/mol
InChI Key: BYVPFXQQARCJLJ-UHFFFAOYSA-N
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Description

2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with cyclopropylamine, followed by cyclization with a suitable reagent to form the pyrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-B]pyrazine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .

Scientific Research Applications

2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine is unique due to its combination of the chlorine atom and cyclopropyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .

Properties

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

2-chloro-7-cyclopropylpyrido[2,3-b]pyrazine

InChI

InChI=1S/C10H8ClN3/c11-9-5-13-10-8(14-9)3-7(4-12-10)6-1-2-6/h3-6H,1-2H2

InChI Key

BYVPFXQQARCJLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=NC(=CN=C3N=C2)Cl

Origin of Product

United States

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